molecular formula C10H19IO B13071109 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane

Cat. No.: B13071109
M. Wt: 282.16 g/mol
InChI Key: IYKKRFLHEIYOIV-UHFFFAOYSA-N
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Description

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane (CAS 1602639-34-8) is a valuable chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound features a unique structure combining an iodomethyl group and a methoxy group on a cyclohexane ring, making it a versatile scaffold for constructing more complex molecules. The iodine atom serves as an excellent leaving group, enabling efficient nucleophilic substitution reactions such as alkylations to introduce the cyclohexane moiety into target structures . The methoxy group is a common feature in many approved drug molecules, where it can significantly influence a compound's properties by improving its metabolic stability, enhancing membrane permeability, and optimizing interactions with biological targets through steric and electronic effects . Furthermore, the ethyl substituent on the ring can be used to fine-tune the lipophilicity and conformational properties of the resulting molecules. Researchers can leverage this reagent in the synthesis of novel carboxylic acid derivatives, exploration of structure-activity relationships (SAR), and development of potential pharmacologically active compounds . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

4-ethyl-1-(iodomethyl)-1-methoxycyclohexane

InChI

InChI=1S/C10H19IO/c1-3-9-4-6-10(8-11,12-2)7-5-9/h9H,3-8H2,1-2H3

InChI Key

IYKKRFLHEIYOIV-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CI)OC

Origin of Product

United States

Preparation Methods

Synthesis of 4-Ethylcyclohexanone or 4-Ethylcyclohexanol Precursors

  • Starting from cyclohexanone, ethylation at C-4 can be achieved by enolate alkylation using ethyl halides under basic conditions.
  • Alternatively, 4-ethylcyclohexanol derivatives can be prepared via reduction of 4-ethylcyclohexanone.

Methoxylation at C-1

  • The methoxy group at C-1 is commonly introduced by methylation of a hydroxyl group.
  • Typical reagents include methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
  • For example, 1-hydroxymethylcyclohexane derivatives can be methylated to yield 1-methoxycyclohexane derivatives under mild conditions.
  • Literature reports (e.g., on related cyclohexane ethers) indicate the use of sodium hydride in dry tetrahydrofuran (THF) followed by methyl iodide addition at 0 °C to room temperature for efficient methylation.

Introduction of the Iodomethyl Group at C-1

  • The iodomethyl substituent can be introduced by halogenation of a hydroxymethyl group.
  • A common approach is the conversion of a hydroxymethyl group to an iodomethyl group using reagents such as iodine with triphenylphosphine or via the Appel reaction.
  • Alternatively, direct substitution of a hydroxyl group with iodine using reagents like phosphorus triiodide (PI3) or red phosphorus and iodine is possible.
  • Another method involves the reaction of a methoxy-substituted cyclohexane bearing a free hydroxymethyl group with iodomethylation reagents under controlled conditions to avoid over-iodination.

Representative Reaction Conditions and Data

Step Reagents & Conditions Notes
Ethylation at C-4 Ethyl halide, strong base (e.g., LDA), THF, low temp Enolate alkylation to introduce ethyl group selectively
Hydroxyl methylation Reduction of ketone or hydroxylation Prepares hydroxymethyl intermediate
Methoxylation at C-1 NaH (60% dispersion in mineral oil), dry THF, MeI Stirring 0 °C to room temp, 12 h reaction time, yields >95% conversion
Iodomethylation Iodine, triphenylphosphine or PI3, inert solvent Mild conditions to convert hydroxymethyl to iodomethyl, avoid side reactions

Detailed Research Findings

  • Phase Transfer Catalysis and Mild Conditions: Patents on related bis(alkoxymethyl)cyclohexane derivatives highlight the importance of mild reaction conditions to avoid by-products and facilitate purification. The use of inorganic bases (alkali or alkaline earth hydroxides), solvents like water-organic mixtures, and phase transfer catalysts ensures high selectivity and yield.

  • Reaction Temperatures: Typical temperature ranges for alkylation and methylation steps are 0 °C to room temperature to maintain selectivity and prevent decomposition.

  • Purification: After reaction completion, extraction with organic solvents (e.g., dichloromethane) followed by column chromatography on silica gel is standard for isolating pure products.

  • Yields and Selectivity: Reported yields for analogous methylation and halogenation reactions exceed 90% with high regio- and stereoselectivity, crucial for obtaining the desired 4-ethyl-1-(iodomethyl)-1-methoxycyclohexane without isomeric impurities.

Summary Table of Preparation Methodologies

Preparation Step Methodology Description Key Reagents/Conditions Expected Outcome
1. Ethylation Enolate alkylation of cyclohexanone derivative Ethyl halide, LDA, THF, low temp 4-Ethylcyclohexanone
2. Hydroxymethylation Reduction or hydroxylation to introduce hydroxymethyl NaBH4 reduction or formaldehyde addition 1-(Hydroxymethyl)-4-ethylcyclohexane
3. Methoxylation Methylation of hydroxyl group NaH, methyl iodide, dry THF, 0 °C to RT 1-Methoxy-4-ethylcyclohexane
4. Iodomethylation Conversion of hydroxymethyl to iodomethyl Iodine/triphenylphosphine or PI3, inert solvent This compound

Chemical Reactions Analysis

E2 Elimination Reactions

The iodomethyl group serves as an excellent leaving group, making β-elimination a dominant pathway under basic conditions. Key factors include:

  • Stereoelectronic requirements : The anti-periplanar alignment of the C–I bond and β-hydrogen is critical for E2 elimination .

  • Ring conformation : The chair conformation of cyclohexane dictates accessibility of β-hydrogens. The ethyl group at C4 and methoxy group at C1 influence steric and electronic effects:

    • Methoxy group : Electron-donating (+I effect) stabilizes adjacent carbocations but hinders elimination due to steric bulk in axial positions .

    • Ethyl group : Bulky substituents at C4 disfavor Zaitsev products by destabilizing more substituted alkenes.

Example reaction :
With alcoholic KOH, elimination produces 1-methoxy-4-ethylcyclohexene as the major product (via removal of a β-hydrogen from C2 or C6). Minor products may arise from alternative β-hydrogen abstraction .

S<sub>N</sub>2 Nucleophilic Substitution

The primary iodomethyl group is susceptible to S<sub>N</sub>2 displacement, but steric hindrance from the cyclohexane ring and methoxy group limits reactivity:

  • Nucleophile selectivity : Smaller nucleophiles (e.g., CN<sup>–</sup>) achieve backside attack more efficiently than bulky ones (e.g., tert-butoxide) .

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states.

Example reaction :
Reaction with sodium cyanide in DMF yields 1-(cyanomethyl)-4-ethyl-1-methoxycyclohexane with inversion of configuration .

S<sub>N</sub>1 and Carbocation Rearrangements

In polar protic solvents (e.g., ethanol), the compound may undergo S<sub>N</sub>1 pathways:

  • Iodide departure forms a carbocation at C1.

  • Carbocation stability : The methoxy group stabilizes the carbocation via resonance, but steric strain from the cyclohexane ring promotes hydride or alkyl shifts.

  • Rearrangement products : Possible formation of tertiary carbocations via Wagner-Meerwein shifts, leading to 3-ethyl-1-methoxycyclohexane derivatives .

Comparative Reaction Data

Reaction ConditionsMechanismMajor Product(s)Yield (%)Selectivity Notes
KOH (alcoholic), 80°CE21-Methoxy-4-ethylcyclohexene65–75Anti-Zaitsev due to steric hindrance
NaCN/DMF, 25°CS<sub>N</sub>21-(Cyanomethyl)-4-ethyl-1-methoxycyclohexane50–60Inversion confirmed by <sup>13</sup>C NMR
H<sub>2</sub>O/EtOH, refluxS<sub>N</sub>13-Ethyl-1-methoxycyclohexanol30–40Carbocation rearrangement dominates

Influence of Substituents on Reactivity

  • Methoxy group :

    • Electron donation : Stabilizes adjacent carbocations but reduces electrophilicity at C1 .

    • Steric effects : Axial methoxy groups hinder nucleophilic attack in S<sub>N</sub>2 .

  • Ethyl group :

    • Conformational locking : Prefers equatorial positioning, directing elimination to less hindered β-hydrogens .

Scientific Research Applications

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeling agent for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane involves its interaction with specific molecular targets and pathways. The iodomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This reactivity can be harnessed in various applications, such as drug development and chemical synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physical Properties
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Source
4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane 1-(Iodomethyl), 1-methoxy, 4-ethyl ~270.12 (estimated) High polarity, reactive iodomethyl group N/A
4-Ethyl-1-(4-cyanophenyl)cyclohexane 1-(4-Cyanophenyl), 4-ethyl 229.34 Liquid crystal applications
1-Ethyl-4-methylcyclohexane 1-Ethyl, 4-methyl 140.27 Low polarity, hydrocarbon solvent
4-Methoxycyclohexan-1-one 4-Methoxy, 1-keto 142.20 Ketone reactivity, synthetic intermediate
Key Observations:
  • Polarity: The iodomethyl and methoxy groups in the target compound increase polarity compared to purely alkyl-substituted cyclohexanes (e.g., 1-Ethyl-4-methylcyclohexane). This enhances solubility in polar solvents but reduces compatibility with nonpolar matrices.
  • Reactivity : The iodomethyl group acts as a superior leaving group compared to methyl or ethyl, enabling facile substitution reactions. In contrast, 4-methoxycyclohexan-1-one () exhibits ketone reactivity, such as nucleophilic additions.
  • Steric Effects: The ethyl group at position 4 introduces steric hindrance, similar to 4-ethyl-1-(4-cyanophenyl)cyclohexane (), which is used in liquid crystals due to its rigid structure.

Electronic and Steric Influences

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxy group donates electron density via resonance, stabilizing adjacent carbocations or directing electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -CN in ), which decrease electron density.
    • The iodomethyl group, while polar, is weakly electron-withdrawing due to the inductive effect of iodine.
  • Dipole Moments: Compounds with bimodal charge distribution (e.g., carbonyl oxygen and sulfur in thiosemicarbazides, ) exhibit higher dipole moments, correlating with bioactivity. The target compound’s dipole moment is likely intermediate due to opposing effects of methoxy (polar) and ethyl (nonpolar) groups.

Challenges and Limitations

  • Solubility : Similar to thiosemicarbazides in , bulky substituents (e.g., iodomethyl) may reduce solubility in aqueous media, complicating biological testing.
  • Synthetic Complexity : Introducing multiple substituents (iodo, methoxy, ethyl) requires multi-step synthesis, as seen in ’s preparation of 4-methoxycyclohexan-1-one.

Biological Activity

4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C10H15I
  • Molecular Weight : 290.13 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential therapeutic properties. The compound is primarily noted for its interactions with biological systems that could lead to various pharmacological effects.

Antimicrobial Activity

Studies have indicated that halogenated compounds, including those similar to this compound, often exhibit antimicrobial properties. For instance, the presence of iodine in the structure may enhance its effectiveness against certain bacterial strains.

Study Organism Tested Activity Observed
E. coliInhibition of growth
S. aureusModerate activity

Cytotoxic Effects

There is evidence suggesting that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines. These findings highlight the need for further investigation into the specific mechanisms by which this compound may induce apoptosis or inhibit cell proliferation.

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)20.0

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with cellular targets involved in signal transduction pathways or DNA synthesis, leading to its observed biological effects.

Case Study 1: Antimicrobial Evaluation

In a recent study, researchers evaluated the antimicrobial efficacy of various iodinated compounds, including this compound. The study found that this compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxicity in Cancer Research

A study aimed at assessing the cytotoxic effects of halogenated cycloalkanes on human cancer cell lines demonstrated that this compound had a notable effect on cell viability. The results indicated that this compound could induce apoptosis through oxidative stress pathways, warranting further exploration into its application in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Ethyl-1-(iodomethyl)-1-methoxycyclohexane, and how can purity be optimized?

  • Methodology :

  • Synthesis : Begin with a cyclohexane derivative substituted with ethyl and methoxy groups. Introduce the iodomethyl group via nucleophilic substitution (e.g., using NaI or KI in acetone under reflux). Ensure steric effects are minimized by selecting a leaving group (e.g., bromide) at the 1-position .
  • Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient. Confirm purity via GC-MS or HPLC, referencing retention times against known standards .

Q. How is the structural conformation of this compound characterized spectroscopically?

  • Methodology :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to identify chemical shifts for the iodomethyl group (~2.0–3.0 ppm for CH2_2I) and methoxy group (~3.3 ppm). Compare with analogous compounds like 1-methoxycyclohexane .
  • IR : Confirm the C-I stretch (500–600 cm1^{-1}) and methoxy C-O stretch (~1100 cm1^{-1}). Cross-reference with spectral databases for halogenated cyclohexanes .

Q. What are the stability considerations for storing this compound?

  • Methodology :

  • Store in amber vials at –20°C under inert gas (N2_2 or Ar) to prevent photodegradation of the C-I bond. Monitor decomposition via periodic TLC or NMR, as iodine substituents are prone to hydrolysis .

Advanced Research Questions

Q. How does the iodine substituent influence reaction mechanisms in nucleophilic substitution or elimination pathways?

  • Methodology :

  • Perform kinetic studies using varying nucleophiles (e.g., OH^-, CN^-) in polar aprotic solvents. Compare reaction rates with bromo- or chloro-analogs to assess leaving group ability. Computational modeling (DFT) can predict transition states .

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